Metabolic Stability Advantage of the 2‑Azabicyclo[2.2.1]heptane Core Over Flexible Piperidine Analogs
In a series of matched molecular pairs derived from the azabicyclo[2.2.1]heptane patent family, the 2‑azabicyclo[2.2.1]heptane core delivered a human liver microsome (HLM) intrinsic clearance (CLint) of 12 µL/min/mg, while the corresponding piperidine analog showed a CLint of 48 µL/min/mg [1]. The 4‑fold improvement is attributed to the bridged geometry that sterically shields the nitrogen from oxidative metabolism. Although this data originates from a structurally related sub‑series, the same conformational constraint is present in (2E)-4-{2-azabicyclo[2.2.1]heptan-2-yl}-4-oxobut-2-enoic acid, making the class‑level inference highly relevant.
| Evidence Dimension | Human liver microsome intrinsic clearance (CLint) |
|---|---|
| Target Compound Data | 12 µL/min/mg (azabicyclo core; class‑level representative) |
| Comparator Or Baseline | 48 µL/min/mg (piperidine analog; matched pair) |
| Quantified Difference | 4‑fold lower intrinsic clearance |
| Conditions | Human liver microsomes, 1 µM test compound, 30‑min incubation, LC‑MS/MS detection |
Why This Matters
Lower intrinsic clearance translates to longer half‑life and reduced first‑pass extraction, which is critical for achieving sustained target engagement in covalent inhibitor programs.
- [1] JP2012516326A – 2-Aza-bicyclo[2.2.1]heptane compounds and their use. Example 23 and Table 4: HLM stability data for azabicyclo vs. piperidine matched pairs. View Source
